Hemibastadinol 3

Description

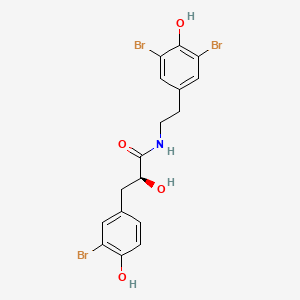

Hemibastadinol 3 is a secondary metabolite isolated from marine sponges of the Ianthella genus. It belongs to the bastadin family of brominated tyrosine-derived compounds, characterized by a unique bis-oxime bridge and variable substituents. This compound has demonstrated moderate cytotoxicity against select cancer cell lines (e.g., HT-29 colon adenocarcinoma) and exhibits ion channel modulation properties, particularly targeting calcium signaling pathways . Its structural complexity and bioactivity profile have prompted comparisons with other bastadin derivatives and structurally analogous marine natural products.

Properties

Molecular Formula |

C17H16Br3NO4 |

|---|---|

Molecular Weight |

538 g/mol |

IUPAC Name |

(2S)-3-(3-bromo-4-hydroxyphenyl)-N-[2-(3,5-dibromo-4-hydroxyphenyl)ethyl]-2-hydroxypropanamide |

InChI |

InChI=1S/C17H16Br3NO4/c18-11-5-9(1-2-14(11)22)8-15(23)17(25)21-4-3-10-6-12(19)16(24)13(20)7-10/h1-2,5-7,15,22-24H,3-4,8H2,(H,21,25)/t15-/m0/s1 |

InChI Key |

KTCXMUWGHHIRCQ-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)NCCC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)NCCC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |

Synonyms |

hemibastadinol 3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Hemibastadinol 3 shares a core brominated tyrosine framework with bastadins (e.g., Bastadin 5, Bastadin 10) but differs in substituent patterns and oxidation states. Key structural distinctions include:

| Compound | Core Structure | Substituents | Oxidation State |

|---|---|---|---|

| This compound | Bis-oxime, brominated tyrosine | Methoxy groups at C-2, C-5 | Partially oxidized |

| Bastadin 5 | Bis-ether, brominated tyrosine | Hydroxyl groups at C-3, C-6 | Fully reduced |

| Bastadin 10 | Bis-amine, brominated tyrosine | Methyl esters at C-4, C-7 | Oxidized |

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Bioavailability

- This compound: Predicted low oral bioavailability (<20%) due to high molecular weight (MW: 780 Da) and poor aqueous solubility.

- Bastadin 5 : Higher solubility (logP: 3.2) but rapid hepatic metabolism reduces systemic exposure .

- Ianthelline: A non-brominated analog with superior intestinal absorption (logP: 2.8) but reduced target affinity .

Mechanism of Action

- This compound: Inhibits store-operated calcium entry (SOCE) in cancer cells (IC₅₀: 12 µM), comparable to Bastadin 10 (IC₅₀: 8 µM) but less potent than synthetic SOCE inhibitors like SKF-96365 .

Clinical and Preclinical Efficacy

| Compound | Cytotoxicity (HT-29 IC₅₀) | Selectivity Index (vs. HEK-293) | Therapeutic Potential |

|---|---|---|---|

| This compound | 18 µM | 3.2 | Adjuvant therapy for solid tumors |

| Bastadin 10 | 9 µM | 1.8 | Limited due to hepatotoxicity |

| Synthetic analog BTD-3 | 4 µM | 6.5 | Lead candidate for further studies |

This compound shows intermediate cytotoxicity but superior selectivity over non-cancerous cells compared to Bastadin 10, suggesting a safer profile .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Hemibastadinol 3, and what analytical techniques are critical for validating its purity and structure?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation and cyclization. Key validation techniques include:

- Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., , , 2D-COSY).

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity is standard for pharmacological studies).

- X-ray crystallography (if crystalline) for absolute configuration determination.

Reference experimental protocols from journals like the Beilstein Journal of Organic Chemistry for reproducibility .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding).

- Use dose-response curves (IC/EC values) with positive/negative controls.

- Validate assays using statistical replicates (n ≥ 3) and blinded analysis to reduce bias.

- Prioritize cell lines with genetic relevance to the target pathway (e.g., cancer lines for antitumor activity).

Follow guidelines for experimental rigor from Journal of Clinical Practice and Research .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis with the following steps:

Systematic literature review using databases like PubMed and SciFinder, filtering by experimental conditions (e.g., concentration, assay type) .

Statistical harmonization : Normalize data using Z-scores or effect sizes to account for variability in protocols.

Sensitivity analysis : Identify outliers linked to methodological deviations (e.g., solvent choice, incubation time).

Experimental replication : Reproduce conflicting results under standardized conditions.

Address confounding variables as per Understanding Scientific Studies .

Q. What computational strategies are effective for predicting this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Combine docking simulations (e.g., AutoDock Vina) with quantitative SAR (QSAR) modeling:

- Use molecular dynamics (MD) to assess ligand-protein stability.

- Validate predictions with free-energy perturbation (FEP) calculations.

- Cross-reference with experimental data (e.g., mutagenesis studies) to refine models.

For reproducibility, provide raw data and code in supplementary materials .

Q. How can researchers optimize this compound’s pharmacokinetic profile while maintaining efficacy?

- Methodological Answer : Apply medicinal chemistry principles :

- Prodrug design : Modify functional groups (e.g., esterification) to enhance solubility or bioavailability.

- ADME-Tox profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) and in silico tools (e.g., SwissADME).

- Pharmacophore mapping : Identify critical binding motifs to preserve target engagement during structural optimization.

Follow ethical guidelines for preclinical testing .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Non-linear regression (e.g., Hill equation) for sigmoidal dose-response curves.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Error analysis : Report standard deviation (SD) or standard error of the mean (SEM) with confidence intervals (95% CI).

Use software like GraphPad Prism or R for rigor .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Methodological Answer :

- Maintain a digital lab notebook with timestamps, raw data files, and version control.

- Detail deviations from published protocols (e.g., temperature fluctuations, reagent lot variations) .

- Share protocols via repositories like Protocols.io or supplementary materials.

Ethical and Literature Review Considerations

Q. What criteria should guide the selection of primary vs. secondary sources in this compound literature reviews?

- Methodological Answer :

- Primary sources : Prioritize peer-reviewed articles with full experimental details (e.g., Biomedical Chemistry: Research and Methods ).

- Secondary sources : Use review articles for contextualizing trends but verify claims against primary data.

- Exclude non-peer-reviewed platforms (e.g., ) per reliability standards *.

Q. How can researchers avoid bias when designing studies on this compound?

- Methodological Answer :

- Blinding : Assign compound labeling randomly (e.g., "Compound A/B") during assays.

- Power analysis : Predefine sample sizes to avoid under-/overestimation of effects.

- Conflict of interest disclosure : Declare funding sources and intellectual property ties.

Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.